molecular formula C10H18NO3P B14639071 Diethyl (2-methylpyridin-1(2H)-yl)phosphonate CAS No. 53268-01-2

Diethyl (2-methylpyridin-1(2H)-yl)phosphonate

Cat. No.: B14639071
CAS No.: 53268-01-2
M. Wt: 231.23 g/mol
InChI Key: HPQOVUURHSJNLO-UHFFFAOYSA-N
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Description

Diethyl (2-methylpyridin-1(2H)-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphonate group attached to a 2-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-methylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-methylpyridine with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphonate ester. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methylpyridin-1(2H)-yl)phosphonate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Diethyl (2-methylpyridin-1(2H)-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing, particularly in the field of cancer therapy.

    Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl (2-methylpyridin-1(2H)-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-pyridyl)phosphonate
  • Diethyl (3-methylpyridin-1(2H)-yl)phosphonate
  • Diethyl (4-methylpyridin-1(2H)-yl)phosphonate

Uniqueness

Diethyl (2-methylpyridin-1(2H)-yl)phosphonate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

53268-01-2

Molecular Formula

C10H18NO3P

Molecular Weight

231.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methyl-2H-pyridine

InChI

InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-10H,4-5H2,1-3H3

InChI Key

HPQOVUURHSJNLO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1C=CC=CC1C)OCC

Origin of Product

United States

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